molecular formula C16H18N4O3S B2734235 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea CAS No. 1706147-60-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Cat. No. B2734235
CAS RN: 1706147-60-5
M. Wt: 346.41
InChI Key: KZMAWVARQGDXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a piperidin-4-yl group. These groups are common in many bioactive molecules and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperidine ring and the thiazole ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiazole and piperidine rings, as well as the benzo[d][1,3]dioxol-5-yl group .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .

Scientific Research Applications

Cancer Research and Treatment

  • A study investigated the synthesis of analogues targeting the urokinase receptor, leading to the discovery of compounds that inhibited breast cancer cell invasion, migration, and adhesion. These compounds also blocked angiogenesis and induced apoptosis, demonstrating potential as cancer treatment agents (Wang et al., 2011).

Antimicrobial and Antioxidant Properties

  • Research on novel thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole revealed good antibacterial, antifungal, and antioxidant activities. These compounds were compared with standard drugs, indicating their potential as a new class of antimicrobial and antioxidant agents (Sudhamani et al., 2015).

Neurological Disorder Treatments

  • A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, aiming to treat neurological disorders. This research focused on optimizing the spacer length and testing compounds with greater conformational flexibility for potential application in treating conditions like Alzheimer's (Vidaluc et al., 1995).

Antioxidant Research

  • A study on the preparation and characterization of certain derivatives showed high antioxidant activities. These compounds, specifically coumarin derivatives, exhibited significant scavenging activity against stable DPPH radical, a measure of antioxidant potential (Abd-Almonuim et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, similar compounds have shown anticancer activity by causing cell cycle arrest and inducing apoptosis .

Future Directions

Further studies could focus on elucidating the compound’s mechanism of action, optimizing its structure for increased activity, and assessing its safety and efficacy in relevant biological models .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(19-12-1-2-13-14(9-12)23-10-22-13)18-11-3-6-20(7-4-11)16-17-5-8-24-16/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAWVARQGDXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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